molecular formula C16H11ClF3N3 B2414841 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-97-1

1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2414841
CAS No.: 324008-97-1
M. Wt: 337.73
InChI Key: XETCNESFCWPYJK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a chemical compound that features both chlorophenyl and trifluoromethylphenyl groups attached to a pyrazole ring

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-12-5-2-6-13(8-12)23-15(21)14(9-22-23)10-3-1-4-11(7-10)16(18,19)20/h1-9H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCNESFCWPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities, including:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the growth of cancer cells. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10
A549 (Lung)8
HeLa (Cervical)12

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Activity

The presence of a trifluoromethyl group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition leads to reduced production of prostaglandins, alleviating inflammation:

Activity Mechanism Outcome
COX-1 InhibitionCompetitive bindingReduced inflammation
COX-2 InhibitionCompetitive bindingAlleviation of pain

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several studies have explored the pharmacological properties of this compound:

  • Anticancer Efficacy Study :
    • A study evaluated the compound's efficacy against breast and lung cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 8 to 12 µM. The study concluded that structural modifications could enhance its anticancer properties.
  • Anti-inflammatory Mechanism Study :
    • Research focused on the compound's interaction with COX enzymes revealed that its trifluoromethyl group significantly increased binding affinity, leading to potent anti-inflammatory effects in animal models.
  • Antimicrobial Activity Investigation :
    • A series of experiments tested the compound against common bacterial pathogens, confirming its effectiveness and suggesting further development as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is closely related to their structural features. The incorporation of halogenated groups like trifluoromethyl increases lipophilicity and metabolic stability, enhancing bioactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(trifluoromethyl)urea
  • 1-(3-chlorophenyl)-4-(trifluoromethyl)benzene
  • 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole

Uniqueness

1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups on the pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse biological activities .

Biological Activity

1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, a compound featuring a pyrazole ring with significant substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both chlorine and trifluoromethyl groups enhances its chemical properties, making it a candidate for various therapeutic applications.

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H11ClF3N3
  • CAS Number : 318288-92-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane permeability. The chlorine atom can participate in hydrogen bonding, enhancing binding affinity and specificity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For example, derivatives of similar pyrazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial effects .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activities. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibits tubulin polymerization; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokine production

Detailed Research Findings

  • Antimicrobial Studies : A collection of pyrazole derivatives was synthesized and tested for antibacterial activity. The results indicated that many trifluoromethyl phenyl derivatives were highly effective against Gram-positive bacteria with low cytotoxicity towards human cells .
  • Anticancer Mechanism : Compound derivatives were evaluated for their ability to bind to the colchicine site on tubulin, demonstrating significant inhibition of cancer cell growth through disruption of microtubule dynamics .
  • Inflammation Inhibition : Research showed that certain derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, and what are the critical reaction parameters?

The compound is synthesized via multi-step protocols involving condensation of substituted arylhydrazines with β-ketoesters or β-diketones. Key steps include:

  • Intermediate formation : Reaction of 3-chlorophenylhydrazine with a trifluoromethyl-substituted β-diketone precursor under acidic conditions (e.g., acetic acid) to form the pyrazole core.
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the amine-substituted pyrazole.
  • Critical parameters : Temperature control (<80°C to avoid decomposition), stoichiometric ratios (1:1.2 hydrazine:ketone), and anhydrous conditions to prevent side reactions. Reference similar protocols for diarylpyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chemical shifts for NH2_2 at δ ~4.5–5.5 ppm and aromatic protons at δ ~6.8–8.2 ppm).
  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, including dihedral angles between aryl rings and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) are common for asymmetric pyrazoles .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 366.08).

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) to simulate NMR chemical shifts and compare them with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.
  • Dynamic effects : Consider tautomerism or conformational flexibility (e.g., NH2_2 rotation) that may cause peak broadening or splitting in NMR. Use variable-temperature NMR to probe dynamic behavior .
  • Crystallographic refinement : Re-analyze XRD data with SHELXE or Coot to resolve ambiguities in hydrogen atom positioning or disorder .

Q. What strategies optimize the compound's synthetic yield and purity for pharmacological studies?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization steps.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance regioselectivity.
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap water or HCl during condensation.
  • Quality control : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Reference pyrazole purification workflows .

Q. How does the substitution pattern influence the compound's biological activity, particularly in kinase inhibition?

  • Structure-activity relationship (SAR) : The 3-chlorophenyl group at position 1 enhances steric bulk, potentially interfering with ATP-binding pockets in kinases. The 3-(trifluoromethyl)phenyl group at position 4 increases hydrophobicity, improving membrane permeability.
  • Kinase profiling : Screen against panels (e.g., Src, B-Raf, EGFR) using fluorescence polarization assays. Compare IC50_{50} values with regioisomeric analogs (e.g., 4-aryl vs. 3-aryl substitution) to identify activity switches, as seen in p38α MAP kinase inhibitors .
  • Docking studies : Use AutoDock Vina to model interactions with kinase active sites. Focus on halogen bonding (Cl···backbone carbonyl) and π-π stacking (trifluoromethylphenyl with hydrophobic residues) .

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